molecular formula C19H16N2O4 B4313719 2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE

2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE

Cat. No.: B4313719
M. Wt: 336.3 g/mol
InChI Key: JSQUMGQCQQTPJS-UHFFFAOYSA-N
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Description

2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE is a complex heterocyclic compound that belongs to the family of pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, the use of sodium carbonate as a catalyst in ethanol has been reported to yield the desired product in moderate to high yields .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The choice of catalyst and solvent can be optimized for cost-effectiveness and environmental considerations. The use of recyclable catalysts and green solvents like polyethylene glycol (PEG-400) and glycerol has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The allyloxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles
  • 2-amino-4H-chromene derivatives
  • 3,4-dihydropyrano[3,2-c]chromenes

Uniqueness

2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-(4-prop-2-enoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-3-8-23-13-6-4-12(5-7-13)16-14(10-20)18(21)25-15-9-11(2)24-19(22)17(15)16/h3-7,9,16H,1,8,21H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQUMGQCQQTPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC=C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
Reactant of Route 3
2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE
Reactant of Route 6
2-AMINO-7-METHYL-5-OXO-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE

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